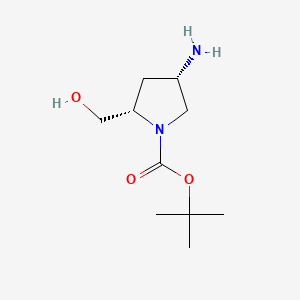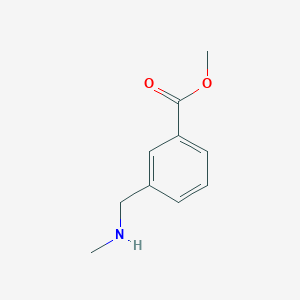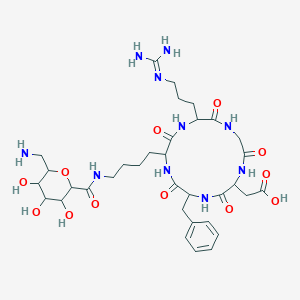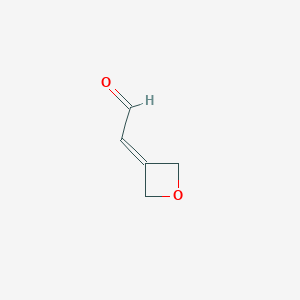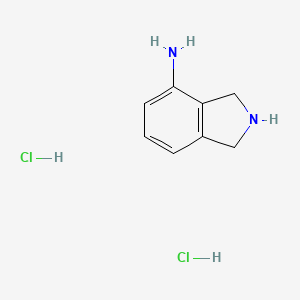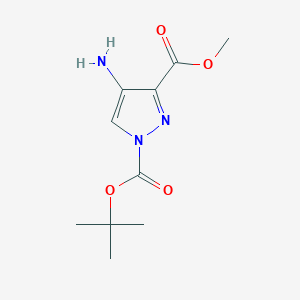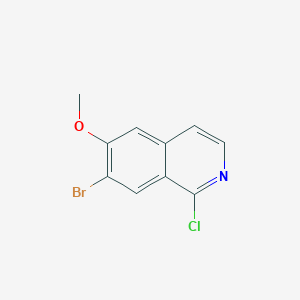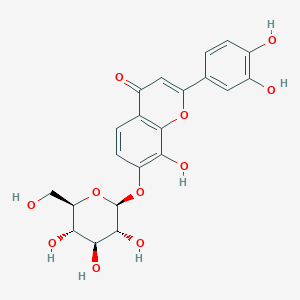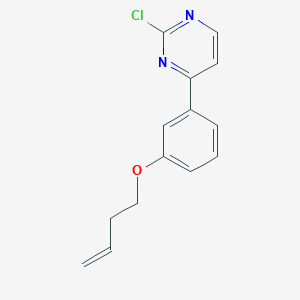
4-(3-(丁-3-烯-1-氧基)苯基)-2-氯嘧啶
描述
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, an ultrasound-mediated one-pot synthesis method has been reported for the creation of thiadiazolopyrimidine derivatives, which shows the potential for efficient synthesis strategies . Another study describes a two-step synthesis method for a chloro-nitrophenoxy pyrimidine derivative, highlighting the importance of optimizing reaction conditions to achieve high yields . These methods could potentially be adapted for the synthesis of "4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine" by altering the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical reactivity and biological activity. For example, the crystal structure of a chloro-substituted phenyl pyrimidine shows a fully stretched and nearly planar form, which is important for its mesomorphic behavior . Similarly, the molecular docking study of a chlorobenzylsulfanyl pyrimidine derivative suggests potential inhibitory activity against certain enzymes, indicating the importance of molecular structure in drug design .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active compounds. The reaction of a chloro-dithiazolylaminopyridine derivative with primary and secondary amines to yield guanidines and aminopyridopyrimidines demonstrates the reactivity of the pyrimidine ring . These reactions are influenced by the substituents on the pyrimidine ring and can be leveraged to synthesize compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as their vibrational spectra, charge distribution, and non-covalent interactions, are important for understanding their behavior in biological systems. Spectroscopic investigations provide insights into the stability and electronic properties of these compounds . Additionally, the study of non-covalent interactions in thiourea derivatives of pyrimidine reveals the significance of these interactions in the crystal lattice and their potential influence on biological activity .
科学研究应用
在光电材料中的应用
4-(3-(丁-3-烯-1-氧基)苯基)-2-氯嘧啶作为嘧啶衍生物,在光电材料领域得到应用。研究突出了嘧啶衍生物在为光电器件创造新型材料中的重要作用。将嘧啶和喹唑啉片段整合到 π 扩展共轭体系中对于制造各种光电器件特别有价值。其中包括发光元件、光电转换元件、图像传感器和有机发光二极管 (OLED),包括白色 OLED 和高效红色磷光 OLED。此外,人们还探索了嘧啶衍生物在非线性光学材料和比色 pH 传感器中的潜力。具体而言,基于嘧啶衍生物的铱配合物已显示出作为 OLED 的磷光材料的高效率。嘧啶推挽系统因其作为染料敏化太阳能电池的潜在光敏剂而受到关注,某些衍生物可用作热激活延迟荧光发射体 (Lipunova、Nosova、Charushin 和 Chupakhin,2018)。
在药物化学和药理学中的应用
在药物化学和药理学中,嘧啶基化合物(包括 4-(3-(丁-3-烯-1-氧基)苯基)-2-氯嘧啶)因其多种药理活性而备受关注。嘧啶衍生物作为 DNA 和 RNA 的组成部分,表现出广泛的药用特性,其中抗癌活性报道最多。这些化合物与各种酶、靶标和受体相互作用,表明它们在药理学应用中的潜力。对近期专利文献的回顾强调了研究人员对基于嘧啶的抗癌剂的持续关注,突出了它们作为潜在未来候选药物的突出地位 (Kaur 等人,2014)。
在抗炎疗法中的应用
嘧啶衍生物也以其抗炎特性而闻名。嘧啶衍生物的合成和构效关系 (SAR) 一直是广泛研究的主题。这些化合物通过抑制前列腺素 E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子 κB、白三烯和某些白细胞介素等重要炎症介质的表达和活性,表现出有效的抗炎作用。嘧啶衍生物的抗炎作用的合成和理解方面的最新进展为设计和开发新的抗炎剂提供了宝贵的见解 (Rashid 等人,2021)。
属性
IUPAC Name |
4-(3-but-3-enoxyphenyl)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-2-3-9-18-12-6-4-5-11(10-12)13-7-8-16-14(15)17-13/h2,4-8,10H,1,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVOEASSGRCAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC(=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239105 | |
| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(But-3-en-1-yloxy)phenyl)-2-chloropyrimidine | |
CAS RN |
937271-45-9 | |
| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937271-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(3-Buten-1-yloxy)phenyl]-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B3030569.png)
![[1,1':4',1''-Terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3030570.png)

